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molecular formula C9H17NO B2918276 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol CAS No. 1174666-14-8

[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol

Cat. No. B2918276
M. Wt: 155.241
InChI Key: WBINCNSXRSXVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916591B2

Procedure details

Lithium aluminium hydride solution (20 mL, 1M) in THF was added slowly to a solution of 1-(pyrrolidine-1-carbonyl)-cyclopropanecarboxylic acid methyl ester (2.2 g, 11 mmol) in THF at 0° C. (ice/water), under a nitrogen atmosphere, and the resulting solution stirred for ˜3 hrs at room temperature. The solution was cooled, 0° C. (ice/water), and sodium sulphate decahydrate (4.9 g, 15 mmol) was added portion-wise to give a white suspension. Diethyl ether (25 mL) was added and the suspension stirred for ˜18 hrs. at room temperature. The resulting suspension was filtered, through celite, and the solids washed with diethyl ether (2×50 mL). The combined filtrates were concentrated to give (1-pyrrolidin-1-ylmethyl-cyclopropyl)-methanol as a pale yellow oil 1.45 g, 84%.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-(pyrrolidine-1-carbonyl)-cyclopropanecarboxylic acid methyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium sulphate decahydrate
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1([C:14]([N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=O)[CH2:13][CH2:12]1)=O.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].C(OCC)C>C1COCC1>[N:16]1([CH2:14][C:11]2([CH2:9][OH:8])[CH2:13][CH2:12]2)[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
1-(pyrrolidine-1-carbonyl)-cyclopropanecarboxylic acid methyl ester
Quantity
2.2 g
Type
reactant
Smiles
COC(=O)C1(CC1)C(=O)N1CCCC1
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium sulphate decahydrate
Quantity
4.9 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under a nitrogen atmosphere, and the resulting solution stirred for ˜3 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion-wise
CUSTOM
Type
CUSTOM
Details
to give a white suspension
STIRRING
Type
STIRRING
Details
the suspension stirred for ˜18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered, through celite
WASH
Type
WASH
Details
the solids washed with diethyl ether (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCCC1)CC1(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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